N-{2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}benzamide
Description
Properties
CAS No. |
919103-21-2 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H15N3O2/c15-9-12-7-4-8-17(12)13(18)10-16-14(19)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2,(H,16,19)/t12-/m0/s1 |
InChI Key |
ZABQVUZXDYHZPO-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in DPP-IV Inhibition
The target compound shares structural motifs with other DPP-IV inhibitors, particularly fluorinated pyrrolidine derivatives and benzamide-linked scaffolds:
Key Observations :
- Fluorination: Compounds like 40b and 40c incorporate a 4-fluoro group on the pyrrolidine ring, improving metabolic stability and selectivity compared to the non-fluorinated target compound .
- Aromatic Modifications : Replacement of benzamide with thiophene carboxamide (40c) or pyrazolopyrimidine (anagliptin) optimizes hydrophobic interactions with the DPP-IV S2 pocket .
Antimicrobial and Anticancer Analogues
The target compound differs from benzamide derivatives with azetidinone or thiazolidinone cores, which exhibit distinct biological activities:
Key Observations :
- Ring Systems: Azetidinone (4) and thiazolidinone (7) cores introduce electrophilic sites for microbial enzyme targeting, unlike the target compound’s pyrrolidine ring .
- Substituent Effects : Chlorophenyl and nitrobenzylidene groups in 4 and 7 enhance antimicrobial potency via halogen bonding and π-π stacking, respectively .
Antiulcer and Metabolic Analogues
The target compound contrasts with benzamide-amino acid conjugates and glucose uptake modulators:
Key Observations :
- Amino Acid Linkages: Antiulcer compounds (e.g., ) utilize amino acid side chains for gastric proton pump interactions, unlike the target compound’s rigid pyrrolidine spacer .
- Heterocyclic Modifications : Benzimidazole derivatives () target glucose metabolism via α-glucosidase inhibition, a distinct mechanism from DPP-IV inhibition .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reagents for assembling N-{2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}benzamide?
- Answer : The synthesis involves a multi-step approach:
Amide Coupling : Reacting a pyrrolidine precursor (e.g., (2S)-2-cyanopyrrolidine) with a benzamide derivative using coupling agents like EDCI/HOBt or benzoyl chloride to form the oxoethyl linkage .
Functional Group Introduction : Cyanating agents (e.g., trimethylsilyl cyanide) or nucleophilic substitution reactions to install the cyano group at the pyrrolidine ring .
Purification : Column chromatography or recrystallization to isolate the product.
- Critical Reagents : Benzoyl chloride for amide bond formation, (2S)-pyrrolidine derivatives, and cyanating agents .
Q. Which spectroscopic techniques confirm the structure of this compound, and what spectral features are diagnostic?
- Answer :
- 1H NMR : Signals for the (2S)-pyrrolidine ring (e.g., δ4.98–4.95 ppm for H-2), amide protons (δ7.86–8.23 ppm), and benzamide aromatic protons (δ7.43–7.55 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 383.45 for C₁₉H₂₅N₇O₂) .
- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yield be optimized, and what side reactions occur during multi-step synthesis?
- Answer :
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Control reaction temperature (e.g., reflux at 100°C) to minimize decomposition .
- Employ catalysts like DMAP for amide bond formation.
- Common Side Reactions :
- Hydrolysis of the cyano group under acidic/basic conditions.
- Racemization at the (2S)-pyrrolidine stereocenter .
Q. What in vitro assays evaluate DPP-IV inhibitory activity, and how does selectivity compare to other inhibitors?
- Answer :
- Enzymatic Assays :
| Assay Type | Substrate | Detection Method | Key Metrics |
|---|---|---|---|
| Fluorogenic | H-Gly-Pro-AMC | Fluorescence (Ex/Em: 380/460 nm) | IC₅₀, kcat/Km |
- Selectivity : Competitive inhibitors like Anagliptin (a structural analog) show >1,000-fold selectivity for DPP-IV over DPP-8/9 due to the (2S)-pyrrolidine moiety’s steric and electronic effects .
Q. How do structural modifications at the pyrrolidine or benzamide moieties affect pharmacokinetics and DPP-IV binding?
- Answer :
- Pyrrolidine Modifications :
- The (2S)-configuration is critical; (2R)-isomers lose activity due to steric clashes with DPP-IV’s catalytic site .
- Fluorination at the 4-position (e.g., 4-fluoro derivatives) enhances metabolic stability .
- Benzamide Modifications :
- Electron-withdrawing groups (e.g., -CF₃) improve binding affinity by enhancing hydrogen bonding with DPP-IV’s S2 pocket .
Q. How can contradictory biological activity data be resolved using orthogonal methods?
- Answer :
- Orthogonal Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
